n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine
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Overview
Description
n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine typically involves the reaction of isoquinoline derivatives with ethylamine under controlled conditions. One common method involves the alkylation of isoquinoline with ethylamine in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(isoquinolin-5-yl)ethan-1-amine dihydrochloride: A closely related compound with similar structural features and potential biological activities.
(1S)-1-(isoquinolin-5-yl)ethan-1-amine: Another isoquinoline derivative with comparable chemical properties and applications.
(1S)-1-(isoquinolin-5-yl)ethan-1-ol: A related compound with an alcohol functional group instead of an amine.
Uniqueness
n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16N2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-ethyl-1-isoquinolin-5-ylethanamine |
InChI |
InChI=1S/C13H16N2/c1-3-15-10(2)12-6-4-5-11-9-14-8-7-13(11)12/h4-10,15H,3H2,1-2H3 |
InChI Key |
LJCBPMKDEXMVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
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